molecular formula C10H11BrO2 B117885 Ethyl 3-bromo-4-methylbenzoate CAS No. 147962-81-0

Ethyl 3-bromo-4-methylbenzoate

Cat. No.: B117885
CAS No.: 147962-81-0
M. Wt: 243.1 g/mol
InChI Key: ILZQYNXOOLMOGA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methylbenzoate is typically synthesized through the bromination of ethyl 4-methylbenzoate. The process involves the reaction of ethyl 4-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-bromo-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-methylbenzoate depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atom plays a crucial role in binding to the enzyme, while the ester group enhances the compound’s solubility and stability .

Comparison with Similar Compounds

    Ethyl 4-bromo-3-methylbenzoate: Similar structure but with different bromine and methyl group positions.

    Ethyl 3-chloro-4-methylbenzoate: Chlorine atom instead of bromine.

    Ethyl 3-bromo-4-ethylbenzoate: Ethyl group instead of methyl group

Uniqueness: Ethyl 3-bromo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third position and the methyl group at the fourth position makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

IUPAC Name

ethyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQYNXOOLMOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565862
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-81-0
Record name Ethyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-bromo-4-methylbenzoate in the synthesis of Nilotinib?

A1: this compound serves as a crucial building block in the multi-step synthesis of Nilotinib []. It reacts with 4-(pyridin-3-yl)-2-aminopyrimidine through a condensation reaction. This is followed by hydrolysis to yield 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid, a key intermediate in the synthesis of Nilotinib [].

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